4-Methoxy-2-methylbenzohydrazide
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Overview
Description
4-Methoxy-2-methylbenzohydrazide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzohydrazide, where the benzene ring is substituted with a methoxy group at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-2-methylbenzohydrazide can be synthesized through the condensation reaction of 4-methoxy-2-methylbenzoic acid with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Methoxy-2-methylbenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted benzohydrazides.
Scientific Research Applications
4-Methoxy-2-methylbenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its hydrazide functional group, which is known to interact with various biological targets.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylbenzohydrazide involves its interaction with molecular targets through its hydrazide functional group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzohydrazide: Similar structure but lacks the methyl group at the 2-position.
2-Methylbenzohydrazide: Similar structure but lacks the methoxy group at the 4-position.
4-Methoxy-2-methylbenzoic acid: Precursor to 4-Methoxy-2-methylbenzohydrazide.
Uniqueness
This compound is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to its analogs, making it valuable for specific applications in research and industry.
Biological Activity
Introduction
4-Methoxy-2-methylbenzohydrazide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including its potential as an anti-glycation agent, anti-HBV agent, and other pharmacological effects. The findings are supported by various studies and data tables summarizing key research results.
Antiglycation Activity
One of the most notable biological activities of this compound derivatives is their antiglycation potential. Glycation is a process that can lead to the formation of advanced glycation end products (AGEs), which are implicated in various diseases, including diabetes.
Research Findings
A study synthesized a series of 4-methoxybenzoylhydrazones and evaluated their antiglycation activity using a BSA-MG glycation model. The results indicated varying degrees of activity among the compounds, with some exhibiting potent inhibitory effects against glycation:
Compound | IC50 (µM) | Comparison Standard |
---|---|---|
1 | 216.52 ± 4.2 | Rutin (294.46 ± 1.50) |
3 | 289.58 ± 2.64 | Rutin |
6 | 227.75 ± 0.53 | Rutin |
7 | 242.53 ± 6.1 | Rutin |
11 | 287.79 ± 1.59 | Rutin |
4 | 307.1 ± 6.08 | Comparable to Rutin |
The study concluded that compounds with specific hydroxyl group positions showed enhanced antiglycation activity, suggesting structural modifications could lead to more effective inhibitors of AGEs .
Antiviral Activity Against Hepatitis B Virus (HBV)
Another significant area of research involves the antiviral properties of related compounds, particularly against HBV. A derivative known as IMB-0523, which shares structural similarities with benzohydrazide derivatives, demonstrated promising anti-HBV activity.
Key Results
In vitro studies reported the following IC50 values for IMB-0523 against wild-type and drug-resistant HBV:
Compound | IC50 (µM) | Comparison Standard |
---|---|---|
IMB-0523 (wild-type) | 1.99 | Lamivudine (7.37) |
IMB-0523 (drug-resistant) | 3.30 | Lamivudine (>440) |
These findings indicate that IMB-0523 is significantly more effective than lamivudine, a standard treatment for HBV, suggesting that similar benzohydrazide derivatives may possess antiviral properties .
Other Biological Activities
Beyond antiglycation and antiviral effects, this compound has been associated with several other biological activities:
- Antimicrobial Activity : Studies have shown that hydrazides, including this compound, exhibit antibacterial and antifungal properties .
- Enzyme Inhibition : A vanadium complex of the compound has been identified as a potent inhibitor of urease and alpha-glucosidase, which are important targets in metabolic disorders .
Case Study: Antileishmanial Activity
A study highlighted that derivatives of hydrazides, including those related to this compound, exhibited antileishmanial activity against Leishmania species, indicating their potential use in treating parasitic infections .
Case Study: Structure-Activity Relationship (SAR)
Research on various derivatives has established a structure-activity relationship that correlates specific functional groups and their positions on the benzene ring with biological activity levels. This data is crucial for guiding future synthesis efforts aimed at enhancing efficacy .
Properties
IUPAC Name |
4-methoxy-2-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-7(13-2)3-4-8(6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEVIAGSCMFHDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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